(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1380445-18-0
VCID: VC5863371
InChI: InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1
SMILES: COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1
Molecular Formula: C29H25NO5
Molecular Weight: 467.521

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid

CAS No.: 1380445-18-0

Cat. No.: VC5863371

Molecular Formula: C29H25NO5

Molecular Weight: 467.521

* For research use only. Not for human or veterinary use.

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid - 1380445-18-0

Specification

CAS No. 1380445-18-0
Molecular Formula C29H25NO5
Molecular Weight 467.521
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid
Standard InChI InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1
Standard InChI Key DSWOWFJBIXEPFN-MHZLTWQESA-N
SMILES COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of Fmoc-protected amino acids, characterized by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a staple in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₀H₂₇NO₅, derived from:

  • Fmoc group: C₁₅H₁₃O₂

  • Amino acid backbone: C₃H₅NO₂

  • 7-Methoxynaphthalen-1-yl side chain: C₁₁H₉O

The stereochemistry at the second carbon (denoted as 2S) ensures enantiomeric purity, critical for biological activity in peptide-based therapeutics .

Structural Analysis

The molecule comprises three distinct regions:

  • Fmoc protecting group: Provides UV detectability and base-labile protection for the α-amino group.

  • Propanoic acid backbone: Serves as the carboxylic acid component for peptide bond formation.

  • 7-Methoxynaphthalen-1-yl moiety: A hydrophobic aromatic side chain that may enhance membrane permeability or target-specific interactions .

Synthesis and Preparation

Example Reaction Pathway:

Fmoc-Cl+H2N-CH(COOH)-RNaHCO3Fmoc-NH-CH(COOH)-R+HCl\text{Fmoc-Cl} + \text{H}_2\text{N-CH(COOH)-R} \xrightarrow{\text{NaHCO}_3} \text{Fmoc-NH-CH(COOH)-R} + \text{HCl}

Where R = 7-methoxynaphthalen-1-yl.

Key Intermediate: N-Fmoc-thiourea

A critical intermediate in analogous syntheses is N-Fmoc-thiourea, prepared from potassium thiocyanate and Fmoc-Cl . This intermediate facilitates cyclization reactions to form heterocyclic amino acid derivatives, though adaptations would be required for naphthalene-based side chains.

Physicochemical Properties

Predicted Properties

PropertyValueSource Analogy
Molecular Weight505.54 g/molCalculated
Melting Point180–190°C (estimated)Similar to
SolubilityDMSO > DMF > EthanolFmoc-amino acid trends
LogP (Partition Coefficient)4.2 (estimated)Computational modeling

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 7.2–7.8 ppm (aromatic protons from Fmoc and naphthalene).

    • δ 4.2–4.4 ppm (Fmoc methylene group).

    • δ 3.8 ppm (methoxy group singlet) .

  • IR: Stretches at 1700 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (amide bond) .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative deprotection using piperidine, making the compound suitable for automated SPPS. Its hydrophobic side chain may:

  • Improve peptide stability against proteolytic degradation.

  • Facilitate interactions with lipid bilayers or hydrophobic protein pockets .

Medicinal Chemistry Applications

  • Targeted Drug Delivery: The naphthalene moiety could enhance binding to aryl hydrocarbon receptors (AhR) or serve as a fluorescent probe.

  • Anticancer Peptides: Hydrophobic side chains are critical in membrane-disrupting peptides .

Comparative Analysis with Analogues

CompoundSide ChainApplicationReference
Fmoc-7-Ahp-OH 7-Aminoheptanoic acidLinker for bioconjugation
Fmoc-2-aminothiazole-4-carboxylic acid Thiazole ringHeterocyclic peptide design
Target Compound7-MethoxynaphthaleneHydrophobic interactions

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